

## Synthesis of Fmoc-L-Lys(Pryoc)-OH from Llysine: A Technical Guide

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Compound of Interest		
Compound Name:	Fmoc-L-Lys(Pryoc)-OH	
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This in-depth technical guide details the synthesis of N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N $\epsilon$ -(propargyloxycarbonyl)-L-lysine (**Fmoc-L-Lys(Pryoc)-OH**), a valuable building block in peptide synthesis and click chemistry. The synthesis is a two-step process commencing with the selective protection of the  $\epsilon$ -amino group of L-lysine, followed by the protection of the  $\alpha$ -amino group. An orthogonal protection strategy is employed, utilizing a copper(II) chelate to temporarily shield the  $\alpha$ -amino and  $\alpha$ -carboxyl groups of L-lysine, thereby enabling the specific modification of the  $\epsilon$ -amino group.

## **Core Synthesis Pathway**

The synthesis of **Fmoc-L-Lys(Pryoc)-OH** from L-lysine hydrochloride can be summarized in the following two key stages:

- Synthesis of Nε-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH): This step involves the formation of a copper(II) complex with L-lysine to facilitate the selective acylation of the ε-amino group with propargyl chloroformate. Subsequent removal of the copper ion yields the desired intermediate.
- Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(propargyloxycarbonyl)-L-lysine (**Fmoc-L-Lys(Pryoc)-OH**): The intermediate from the previous step is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce the Fmoc protecting group at the α-amino position, yielding the final product.



## **Experimental Protocols**

## Stage 1: Synthesis of Nε-(propargyloxycarbonyl)-Llysine (H-L-Lys(Pryoc)-OH)

This procedure is adapted from a general method for the selective Nɛ-acylation of lysine.[1]

#### Materials:

- L-lysine hydrochloride (H-Lys-OH·HCl)
- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)
- Sodium bicarbonate (NaHCO₃)
- Propargyl chloroformate
- 8-Quinolinol
- Acetone
- Water
- Methanol

#### Procedure:

- Formation of the L-Lysine Copper(II) Complex:
  - Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.
  - To this solution, add an aqueous solution of copper(II) sulfate pentahydrate with stirring. A
    blue precipitate of the copper(II) complex of lysine will form.
  - Isolate the precipitate by filtration and wash thoroughly with water and then acetone. Dry the complex under vacuum.
- Nɛ-Propargyloxycarbonylation:



- Suspend the dried lysine copper(II) complex in a mixture of water and acetone.
- Cool the suspension in an ice bath and add propargyl chloroformate dropwise while maintaining the pH of the solution between 9 and 10 with the addition of a sodium bicarbonate solution.
- Allow the reaction to stir at room temperature overnight.
- Copper Removal:
  - To the reaction mixture, add a solution of 8-quinolinol in methanol. A greenish-yellow precipitate of the copper(II) 8-quinolinolate complex will form.
  - Filter off the precipitate and wash it with aqueous methanol.
  - Concentrate the filtrate under reduced pressure to remove the organic solvents.
  - Adjust the pH of the remaining aqueous solution to the isoelectric point of H-L-Lys(Pryoc) OH to precipitate the product.
  - Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield H-L-Lys(Pryoc)-OH.

# Stage 2: Synthesis of N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N $\epsilon$ -(propargyloxycarbonyl)-L-lysine (Fmoc-L-Lys(Pryoc)-OH)

This procedure is adapted from a general method for the  $N\alpha$ -Fmoc protection of amino acids. [1]

#### Materials:

- Nɛ-(propargyloxycarbonyl)-L-lysine (H-L-Lys(Pryoc)-OH)
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium bicarbonate (NaHCO₃)



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- Water
- Ethyl acetate
- n-Hexane

#### Procedure:

- Nα-Fmoc Protection:
  - Dissolve H-L-Lys(Pryoc)-OH in an aqueous solution of sodium bicarbonate.
  - To this solution, add a solution of Fmoc-Cl in acetone dropwise with vigorous stirring at room temperature.
  - Continue stirring for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
  - Acidify the reaction mixture with 1M HCl to pH 2.
  - Extract the product into ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - The crude product can be purified by crystallization from a mixture of ethyl acetate and nhexane to yield pure Fmoc-L-Lys(Pryoc)-OH as a white solid.

## **Data Presentation**



Compound	Molecular Formula	Molecular Weight ( g/mol )	Typical Yield	Purity (by HPLC)
H-L-Lys(Pryoc)- OH	C10H16N2O4	228.25	70-80%	>95%
Fmoc-L- Lys(Pryoc)-OH	C25H26N2O6	450.49	85-95%	>98%

## **Logical Workflow of the Synthesis**



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Caption: Synthetic pathway for Fmoc-L-Lys(Pryoc)-OH from L-lysine.

## **Signaling Pathways and Applications**

**Fmoc-L-Lys(Pryoc)-OH** does not directly participate in cellular signaling pathways. However, its utility lies in its application for the synthesis of modified peptides and proteins that can be used to study and modulate such pathways. The key feature of this compound is the presence of the propargyl group on the lysine side chain. This alkyne functionality allows for the site-specific modification of peptides and proteins through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

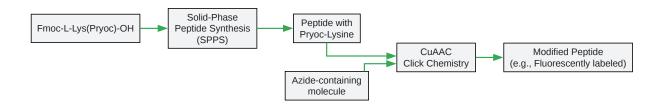
This enables a wide range of applications in chemical biology and drug development, including:

• Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides and proteins in vitro and in vivo.



- Bioconjugation: Linking peptides to other molecules such as polyethylene glycol (PEG) to improve pharmacokinetic properties, or to cytotoxic drugs to create antibody-drug conjugates (ADCs).
- Peptide Cyclization: Formation of cyclic peptides with enhanced stability and biological activity.
- Protein Engineering: Introduction of non-natural functionalities into proteins to create novel biocatalysts or therapeutic agents.

The workflow for utilizing **Fmoc-L-Lys(Pryoc)-OH** in peptide synthesis and subsequent modification is illustrated below.



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Caption: Workflow for peptide modification using Fmoc-L-Lys(Pryoc)-OH.

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### References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
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